![molecular formula C9H9NO3 B033767 N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide CAS No. 108536-24-9](/img/structure/B33767.png)
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide, also known as piceatannol, is a natural polyphenolic compound found in various plants, including grape seeds, passion fruit, and rhubarb. Piceatannol has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide varies depending on the disease being studied. In cancer research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide induces apoptosis and cell cycle arrest by activating various signaling pathways, including the p53 pathway and the MAPK pathway. In diabetes research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide improves insulin sensitivity and glucose uptake by activating the AMPK pathway. In cardiovascular research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide reduces inflammation and oxidative stress by inhibiting the NF-κB pathway and activating the Nrf2 pathway.
Biochemical and Physiological Effects:
Piceatannol has various biochemical and physiological effects on the body. It has antioxidant properties, which help to reduce oxidative stress and inflammation. It also has anti-inflammatory properties, which help to reduce inflammation and prevent the development of various diseases. Piceatannol has been shown to improve insulin sensitivity and glucose uptake, thus preventing the development of diabetes. It also has anti-cancer properties, which help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Piceatannol has several advantages for lab experiments. It is a natural compound, which makes it easy to obtain and study. It has been extensively studied for its potential therapeutic applications in various diseases, which provides a wealth of information for researchers. However, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide research. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective delivery methods to improve its bioavailability and solubility. Additionally, more studies are needed to fully understand the mechanism of action of N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide in various diseases.
Méthodes De Synthèse
Piceatannol can be synthesized from resveratrol, a natural polyphenolic compound found in grapes and other plants. The synthesis involves the conversion of resveratrol to N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide using hydrochloric acid and formamide.
Applications De Recherche Scientifique
Piceatannol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to improve insulin sensitivity and glucose uptake. In cardiovascular research, N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide has been shown to reduce inflammation and oxidative stress, thus preventing the development of cardiovascular diseases.
Propriétés
Numéro CAS |
108536-24-9 |
|---|---|
Nom du produit |
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3- |
Clé InChI |
SIHZWGODIRRSRA-ARJAWSKDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)/C=C\NC=O)O |
SMILES |
C1=CC(=C(C=C1O)C=CNC=O)O |
SMILES canonique |
C1=CC(=C(C=C1O)C=CNC=O)O |
Autres numéros CAS |
108536-24-9 |
Synonymes |
(Z)-N-[2-(2,5-Dihydroxyphenyl)ethenyl]-formamide (cis Erbstatin) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



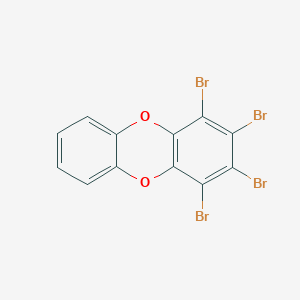
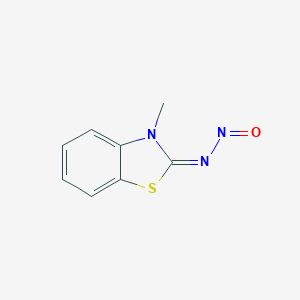
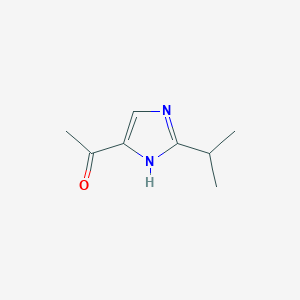


![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
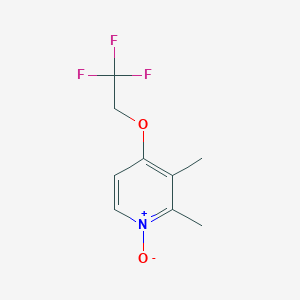
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
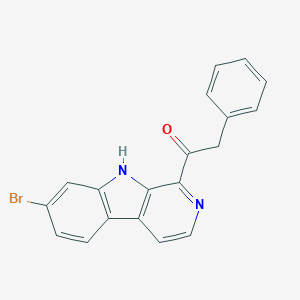
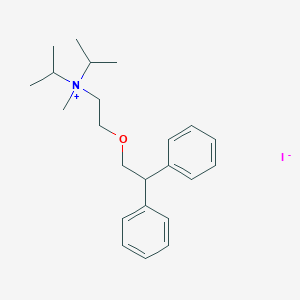

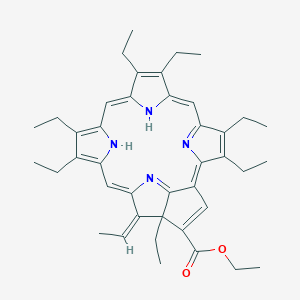
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
